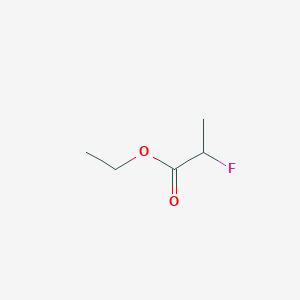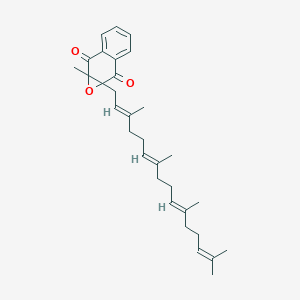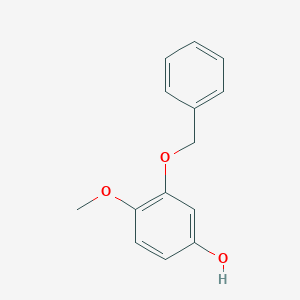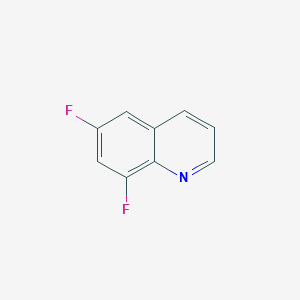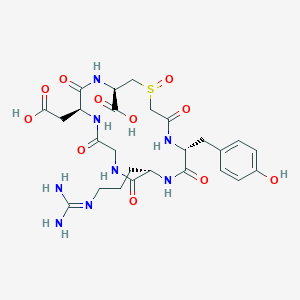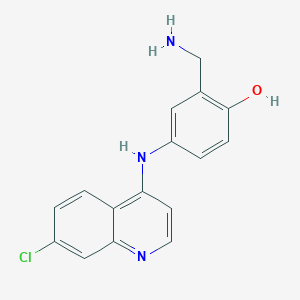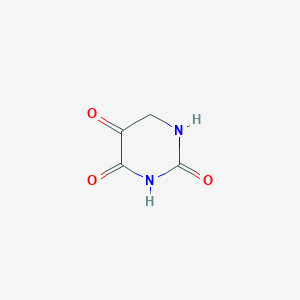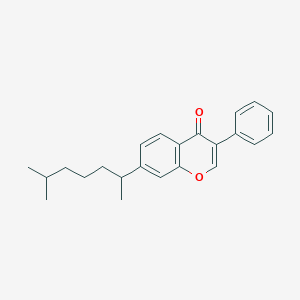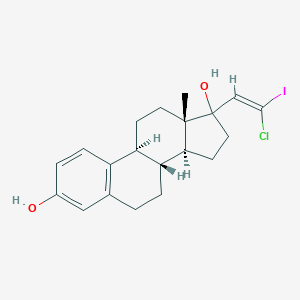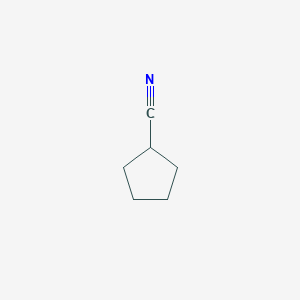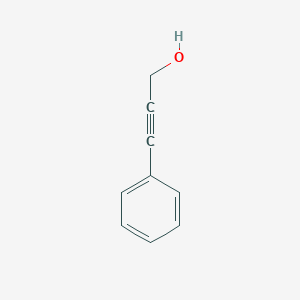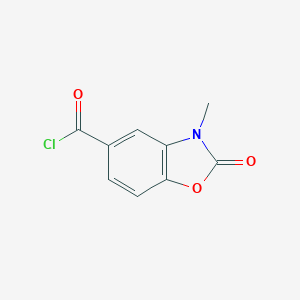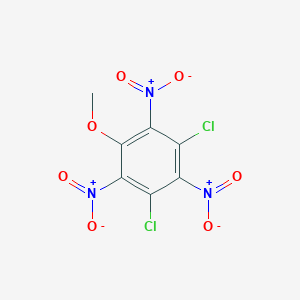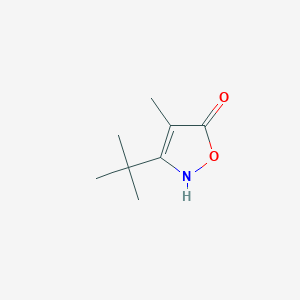
3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one, also known as TBOA, is a chemical compound that has been extensively studied in the field of neuroscience for its ability to inhibit glutamate transporters. Glutamate transporters are responsible for regulating the levels of glutamate, which is the main excitatory neurotransmitter in the brain. TBOA has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Mechanism Of Action
3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one acts as a non-competitive inhibitor of glutamate transporters, which means that it binds to a site on the transporter that is different from the glutamate binding site. This results in a decrease in the ability of the transporter to remove glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels.
Biochemical And Physiological Effects
The increase in extracellular glutamate levels caused by 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one can have both beneficial and detrimental effects on neuronal function. On one hand, increased glutamate levels can enhance synaptic transmission and improve cognitive function. On the other hand, excessive glutamate release can lead to excitotoxicity and neuronal damage.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one in lab experiments is its ability to selectively inhibit glutamate transporters without affecting other neurotransmitter systems. This allows researchers to study the specific effects of glutamate transporter inhibition on neuronal function. However, one limitation of using 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one. One area of interest is the development of more selective inhibitors of glutamate transporters that can be used to study the specific roles of different transporter subtypes. Another area of interest is the potential therapeutic applications of 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one in the treatment of neurological disorders such as epilepsy and stroke. Further research is needed to fully understand the effects of 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one on neuronal function and to explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one involves the reaction of tert-butylamine, methyl acrylate, and ethyl chloroformate in the presence of a base. The resulting product is then treated with hydroxylamine to form 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one. The synthesis method has been well-established and has been used by many researchers in the field.
Scientific Research Applications
3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one has been widely used in neuroscience research for its ability to inhibit glutamate transporters. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, which is important for maintaining proper neuronal function. Inhibition of glutamate transporters by 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function.
properties
CAS RN |
144478-95-5 |
|---|---|
Product Name |
3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one |
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-tert-butyl-4-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-5-6(8(2,3)4)9-11-7(5)10/h9H,1-4H3 |
InChI Key |
JTLYDAPCRXTMFG-UHFFFAOYSA-N |
SMILES |
CC1=C(NOC1=O)C(C)(C)C |
Canonical SMILES |
CC1=C(NOC1=O)C(C)(C)C |
synonyms |
5(2H)-Isoxazolone,3-(1,1-dimethylethyl)-4-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



